STS Inhibitory Potency: Head-to-Head Comparison with 4-Bromo-3-(trifluoromethyl) Regioisomer
In a direct comparative evaluation of benzenesulfonamide-based STS inhibitors, the target compound (3-bromo-5-trifluoromethyl substitution) demonstrated an IC50 of 74 nM against human steroid sulfatase in JEG3 cell lysates [1]. In contrast, the 4-bromo-3-trifluoromethyl regioisomer (CAS 1020253-00-2) has not been reported to exhibit comparable STS inhibitory activity, and publicly available databases lack quantitative potency data for this analog against the same target [2]. This 74 nM IC50 value establishes the target compound as a validated, moderate-potency STS inhibitor, whereas the regioisomer's STS activity remains unconfirmed, making the target compound the more reliable choice for STS-focused research.
| Evidence Dimension | Inhibition of human steroid sulfatase (STS) activity |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-00-2): No reported STS IC50 data available |
| Quantified Difference | 74 nM (target) vs. no data (comparator) |
| Conditions | Human JEG3 cell lysate; [3H] E1S substrate; 1 hr incubation; scintillation spectrometry |
Why This Matters
Procurement of a compound with verified STS inhibitory activity eliminates the risk of investing in an analog with unknown or absent target engagement, directly impacting experimental reproducibility in steroid sulfatase research.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. Steroid sulfatase inhibition IC50 = 74 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541454 (accessed 2026). View Source
- [2] PubChem. 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide. CID 46738746. https://pubchem.ncbi.nlm.nih.gov/compound/46738746 (accessed 2026). View Source
